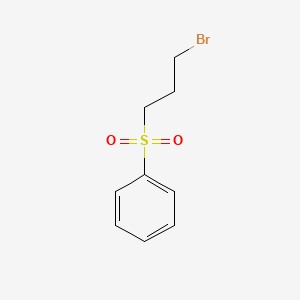

(3-Bromopropanesulfonyl)benzene

Description

For instance, 1-Bromo-3-(methylsulfonyl)benzene (CAS RN 34896-80-5) shares structural similarity (0.98 similarity score) and features a sulfonyl group at the meta position relative to bromine . Other related compounds, such as (3-Bromopropyl)benzene (CAS 637-59-2) and 1-Bromo-4-propylbenzene (CAS 588-93-2), highlight variations in substituent placement and functional groups . This article focuses on comparing these analogues in terms of structure, physical properties, reactivity, and applications.

Properties

IUPAC Name |

3-bromopropylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVQVMPTLHGCSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopropanesulfonyl)benzene typically involves the sulfonation of benzene followed by bromination. The general steps are as follows:

Sulfonation: Benzene reacts with sulfur trioxide (SO3) in the presence of fuming sulfuric acid to form benzenesulfonic acid.

Bromination: The benzenesulfonic acid is then reacted with 1,3-dibromopropane under suitable conditions to introduce the bromopropanesulfonyl group

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropanesulfonyl)benzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the compound to form sulfonic acids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.

Substitution: Nucleophiles like sodium azide (NaN3) can replace the bromine atom to form azido derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can produce various substituted benzene derivatives .

Scientific Research Applications

(3-Bromopropanesulfonyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Bromopropanesulfonyl)benzene involves electrophilic aromatic substitution, where the bromopropanesulfonyl group acts as an electrophile. The benzene ring undergoes substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Table 1: Key Physical Properties of Selected Brominated Benzene Derivatives

Key Observations :

- Substituent Effects : Alkyl-substituted bromobenzenes (e.g., (3-Bromopropyl)benzene) exhibit higher boiling points compared to ring-substituted isomers (e.g., 1-Bromo-4-propylbenzene), likely due to increased molecular weight and chain flexibility .

- Sulfonyl vs. Alkyl Groups : Sulfonyl derivatives (e.g., 1-Bromo-3-(methylsulfonyl)benzene) are expected to have higher polarity and thermal stability than alkyl analogues, though exact data are unavailable .

- Alkyne Derivatives : (3-Bromo-1-propynyl)benzene’s triple bond introduces rigidity and reactivity distinct from saturated chains .

Nucleophilic Substitution and Catalytic Reactions

- Sulfonyl Derivatives : The electron-withdrawing sulfonyl group in 1-Bromo-3-(methylsulfonyl)benzene activates the benzene ring for nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

- Alkyl Derivatives : (3-Bromopropyl)benzene’s bromine on a flexible propyl chain facilitates alkylation reactions, such as nucleophilic substitutions (e.g., forming thioethers or amines) .

- Pd-Catalyzed Cross-Couplings : demonstrates that α-Bromo-3-(trifluoromethyl)-benzene undergoes Heck-type couplings with diethoxypropene under Pd(OAc)₂ catalysis. Similar conditions may apply to sulfonyl or alkyl bromobenzenes for C–C bond formation .

Functional Group-Specific Reactivity

- Alkyne Derivatives: (3-Bromo-1-propynyl)benzene’s triple bond enables cycloaddition (e.g., Huisgen) or Sonogashira coupling, useful in material science and pharmaceutical synthesis .

- Trifluoromethyl Analogues : α-Bromo-3-(trifluoromethyl)-benzene’s CF₃ group enhances electrophilicity, favoring reactions with soft nucleophiles (e.g., thiols) .

Industrial and Pharmaceutical Uses

- Sulfonyl Derivatives : Serve as intermediates in sulfonamide drug synthesis (e.g., diuretics or antivirals) due to their stability and bioactivity .

- Alkyl Bromides : Used as alkylating agents in organic synthesis or surfactants. (3-Bromopropyl)benzene’s high purity (>95% GC) makes it suitable for fine chemical production .

- Alkyne Derivatives : Applied in polymer chemistry and fluorescent probes via click chemistry .

Biological Activity

(3-Bromopropanesulfonyl)benzene, a sulfonamide derivative, has garnered attention in various fields of research due to its unique biological properties. This compound is characterized by a bromopropanesulfonyl group attached to a benzene ring, which contributes to its reactivity and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₉H₁₁BrO₂S

- Molecular Weight : 273.15 g/mol

The presence of the bromine atom and the sulfonyl group significantly influences the compound's solubility and reactivity, making it a candidate for various biological assays.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, possibly due to its ability to disrupt cell membrane integrity.

- Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cell lines, prompting investigations into its potential as an anticancer agent.

Case Studies and Research Findings

A review of recent literature reveals significant findings related to the biological activity of this compound:

-

Antimicrobial Activity :

- A study conducted by American Elements demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential applications in developing new antimicrobial agents .

- Cytotoxicity in Cancer Cell Lines :

- Enzyme Inhibition Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.